![molecular formula C24H22N4O2 B13138036 (([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine CAS No. 727371-69-9](/img/structure/B13138036.png)
(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine: is a complex organic compound that features a bipyridine core linked through ether bonds to phenylene groups, which are further connected to methanamine groups. This structure endows the compound with unique chemical properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine typically involves multi-step organic reactions. One common method includes the initial formation of the bipyridine core, followed by the introduction of phenylene groups through ether linkages. The final step involves the attachment of methanamine groups under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors to ensure precision and consistency. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and the use of catalysts to accelerate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenylene groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and halogenated phenylene compounds.
Aplicaciones Científicas De Investigación
(([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine: has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of (([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine involves its interaction with molecular targets through its bipyridine and phenylene groups. These interactions can modulate various biochemical pathways, including those involved in cell signaling and gene expression. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
Phenylene diamine: A compound with similar amine functionalities but lacking the bipyridine core.
Uniqueness
(([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine: is unique due to its combination of bipyridine and phenylene groups linked through ether bonds, which imparts distinct chemical and physical properties. This structural uniqueness allows it to form stable complexes with metal ions and exhibit diverse biological activities.
Propiedades
Número CAS |
727371-69-9 |
|---|---|
Fórmula molecular |
C24H22N4O2 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
[4-[2-[4-[4-(aminomethyl)phenoxy]pyridin-2-yl]pyridin-4-yl]oxyphenyl]methanamine |
InChI |
InChI=1S/C24H22N4O2/c25-15-17-1-5-19(6-2-17)29-21-9-11-27-23(13-21)24-14-22(10-12-28-24)30-20-7-3-18(16-26)4-8-20/h1-14H,15-16,25-26H2 |
Clave InChI |
JJYJWDXZKVRDGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)OC2=CC(=NC=C2)C3=NC=CC(=C3)OC4=CC=C(C=C4)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)



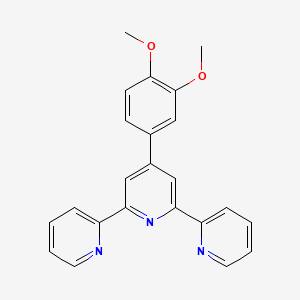
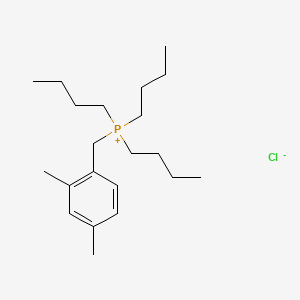
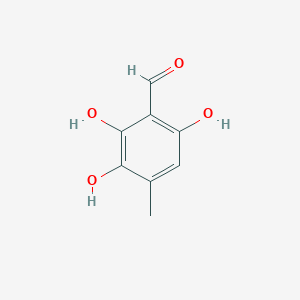
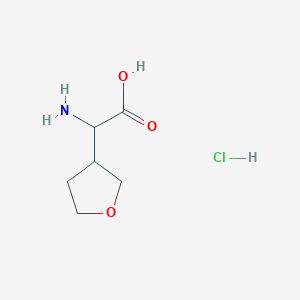
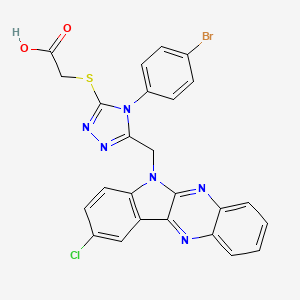
![2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13138012.png)
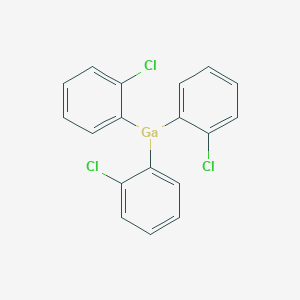

![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)
